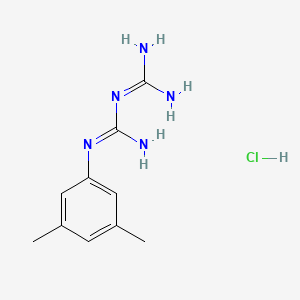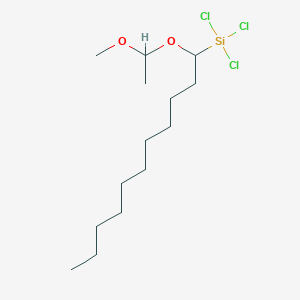
Methoxyethoxyundecyltrichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyethoxyundecyltrichlorosilane is an organosilicon compound with the molecular formula C14H29Cl3O2Si. It is a clear liquid with a straw color and an acrid odor. This compound is known for its reactivity with moisture and protic solvents, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Methoxyethoxyundecyltrichlorosilane can be synthesized through the reaction of undecyltrichlorosilane with methoxyethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Methoxyethoxyundecyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Applications De Recherche Scientifique
Methoxyethoxyundecyltrichlorosilane is widely used in scientific research and industrial applications, including:
Surface Modification: Used as a silane coupling agent to modify the surface properties of materials, enhancing adhesion and compatibility with polymers.
Coatings: Applied in the formulation of hydrophobic and protective coatings for various substrates.
Nanotechnology: Utilized in the synthesis of functionalized nanoparticles and nanocomposites.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical devices.
Mécanisme D'action
The mechanism of action of methoxyethoxyundecyltrichlorosilane involves the hydrolysis of the trichlorosilane group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility with organic materials .
Comparaison Avec Des Composés Similaires
Methoxyethoxyundecyltrichlorosilane can be compared with other silane coupling agents, such as glycidoxypropyltrimethoxysilane and aminopropyltriethoxysilane. While all these compounds serve as coupling agents, this compound is unique due to its specific functional groups that provide distinct reactivity and compatibility with different substrates .
Similar compounds include:
- Glycidoxypropyltrimethoxysilane
- Aminopropyltriethoxysilane
- Octadecyltrichlorosilane
Propriétés
Formule moléculaire |
C14H29Cl3O2Si |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
trichloro-[1-(1-methoxyethoxy)undecyl]silane |
InChI |
InChI=1S/C14H29Cl3O2Si/c1-4-5-6-7-8-9-10-11-12-14(20(15,16)17)19-13(2)18-3/h13-14H,4-12H2,1-3H3 |
Clé InChI |
KNQPOODNRSUROI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(OC(C)OC)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



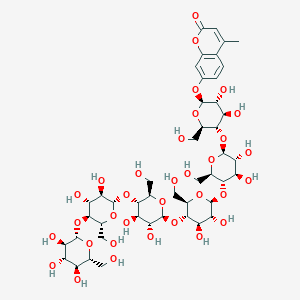
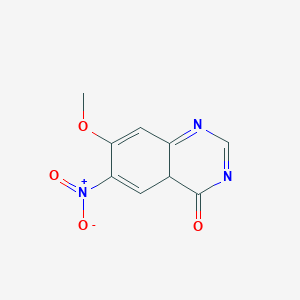
![1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350088.png)
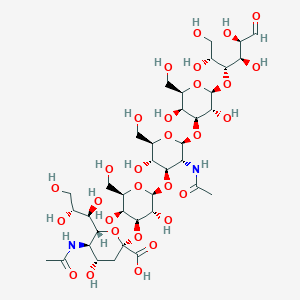
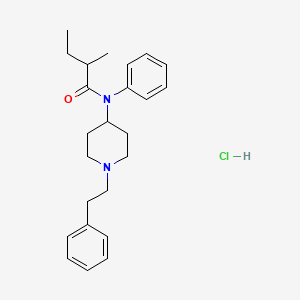
![sodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12350108.png)
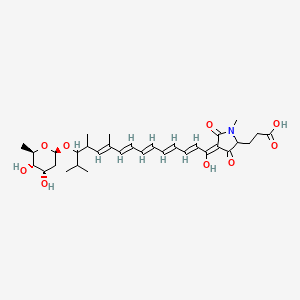
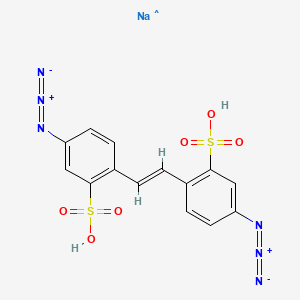
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350119.png)
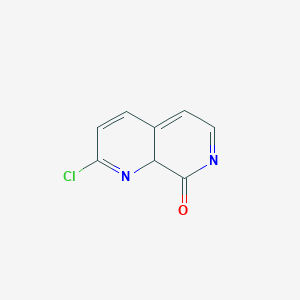
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B12350137.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12350138.png)
